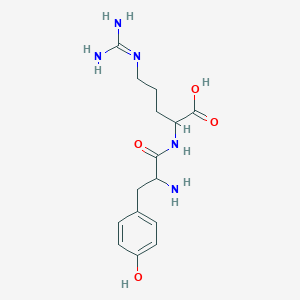![molecular formula C10H6ClNO3S2 B13874017 4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid CAS No. 929214-73-3](/img/structure/B13874017.png)
4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with appropriate reagents to introduce the carbonyl and amino groups. One common method involves the use of a Grignard reagent, where 5-chloro-2-bromothiophene reacts with magnesium to form the Grignard reagent, which is then treated with carbon dioxide to introduce the carbonyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Wissenschaftliche Forschungsanwendungen
4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The exact molecular targets and pathways involved would require further experimental validation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-thiophenecarboxylic acid: A precursor in the synthesis of the target compound.
Thiophene-3-carboxylic acid: Lacks the chloro and carbonylamino groups.
2-Aminothiophene derivatives: Similar structure but different functional groups.
Uniqueness
4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid is unique due to the presence of both the chloro and carbonylamino groups, which can impart distinct chemical and biological properties compared to other thiophene derivatives .
Eigenschaften
CAS-Nummer |
929214-73-3 |
|---|---|
Molekularformel |
C10H6ClNO3S2 |
Molekulargewicht |
287.7 g/mol |
IUPAC-Name |
4-[(5-chlorothiophene-2-carbonyl)amino]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO3S2/c11-8-2-1-7(17-8)9(13)12-6-4-16-3-5(6)10(14)15/h1-4H,(H,12,13)(H,14,15) |
InChI-Schlüssel |
ILGZQFUMIUPXPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)Cl)C(=O)NC2=CSC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



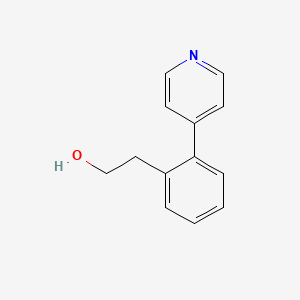




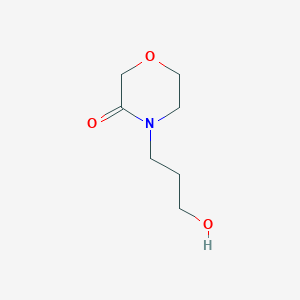
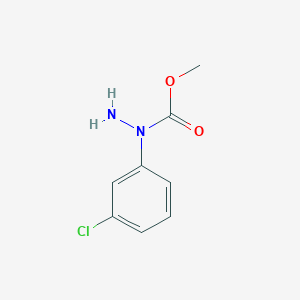
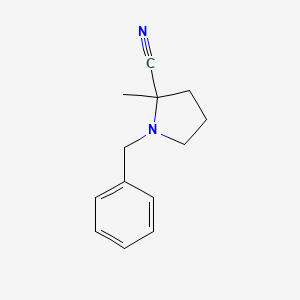
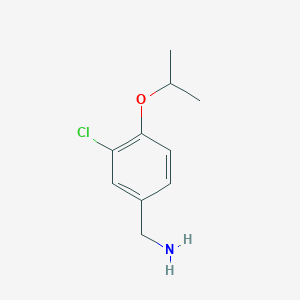
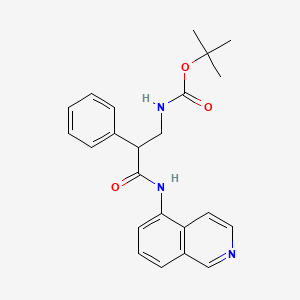
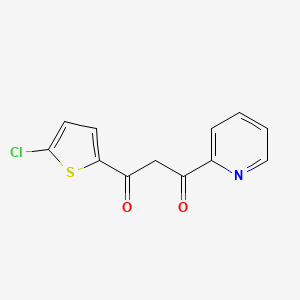
![6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethanol](/img/structure/B13874010.png)
